molecular formula C15H22N2O2 B14817835 4-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide

4-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide

Cat. No.: B14817835
M. Wt: 262.35 g/mol
InChI Key: NXSSPKMRHOTAHG-UHFFFAOYSA-N
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Description

4-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C15H22N2O2 It is a derivative of nicotinamide, featuring a tert-butyl group, a cyclopropoxy group, and N,N-dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with tert-butylamine under controlled conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    N,N-Dimethylation: The final step involves the N,N-dimethylation of the amide group using dimethyl sulfate or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic agents may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways related to diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting their activity and, consequently, various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide: Similar in structure but with a benzamide core instead of nicotinamide.

    5-Tert-butyl-4-cyclopropoxy-N,N-dimethylnicotinamide: An isomer with different positioning of the substituents.

Uniqueness

4-Tert-butyl-5-cyclopropoxy-N,N-dimethylnicotinamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its tert-butyl and cyclopropoxy groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

4-tert-butyl-5-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)13-11(14(18)17(4)5)8-16-9-12(13)19-10-6-7-10/h8-10H,6-7H2,1-5H3

InChI Key

NXSSPKMRHOTAHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1C(=O)N(C)C)OC2CC2

Origin of Product

United States

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